molecular formula C13H29NO B162790 Undecylamine-n,n-dimethyl-n-oxide CAS No. 15178-71-9

Undecylamine-n,n-dimethyl-n-oxide

Cat. No.: B162790
CAS No.: 15178-71-9
M. Wt: 215.38 g/mol
InChI Key: OZHBUVQCJMARBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Amine Oxide Surfactant Class in Chemical and Material Sciences

Amine oxides, also known as N-oxides, are a class of chemical compounds characterized by the functional group R₃N⁺-O⁻, which features a coordinate covalent bond between nitrogen and oxygen. wikipedia.orgatamankimya.com In a strict sense, the term applies to the oxides of tertiary amines. wikipedia.org These molecules are highly polar, with a polarity similar to that of quaternary ammonium (B1175870) salts. wikipedia.org Long-chain alkyl amine oxides, in particular, function as amphoteric surfactants, exhibiting properties that depend on the pH of the solution. atamankimya.comresearchgate.net In neutral or alkaline conditions, they behave as non-ionic surfactants, while in acidic environments (typically below a pKa of around 4.5), they become protonated and act as cationic surfactants. wikipedia.orgmimozagulf.com

This pH-responsive behavior makes them versatile components in a wide range of applications. Amine oxides are extensively used as foam boosters, foam stabilizers, thickeners, emulsifiers, and detergents in consumer products like shampoos, conditioners, and household cleaners. wikipedia.orgatamankimya.com The most commercially significant are the alkyl dimethyl amine oxides with carbon chain lengths from C10 to C16. wikipedia.org Their ability to lower the surface tension of liquids is a key property relied upon by the cleaning and cosmetic industries. atamankimya.com

From a chemical synthesis perspective, the majority of amine oxides are produced through the oxidation of tertiary aliphatic amines or aromatic N-heterocycles. wikipedia.org Hydrogen peroxide is the most prevalent oxidizing agent used in both academic and industrial settings, though peracids are also employed. wikipedia.org Research into this class of surfactants is driven by their unique properties, which are often difficult to replicate with more common nonionic or anionic surfactants. researchgate.netjst.go.jp Furthermore, their low toxicity and biodegradability make them an environmentally appealing option in many formulations. researchgate.net

Significance of Undecylamine-N,N-dimethyl-N-oxide within the Context of N-Alkyl Amine Oxides

This compound, also known as N,N-dimethylundecanamine oxide or undecyldimethylamine oxide (UDAO), is a specific member of the long-chain alkyl amine oxide family. drugbank.comcaymanchem.com Its structure consists of an eleven-carbon undecyl chain, which provides the hydrophobic tail, and a dimethylamine (B145610) oxide head group, which confers its hydrophilic and polar characteristics. drugbank.comuni.lu This compound is classified chemically as a long-chain alkyl amine oxide, falling within the broader categories of organic nitrogen compounds and aminoxides. drugbank.com

As a representative of the N-alkyl amine oxides, UDAO serves as a valuable organic building block and surfactant. caymanchem.com Its amphiphilic nature, with a distinct hydrophobic tail and a polar headgroup, allows it to self-assemble at interfaces and in solution, a fundamental characteristic for its function in various applications. The specific length of its alkyl chain (C11) positions it between the more commonly cited C10 (decyl) and C12 (dodecyl) amine oxides, allowing researchers to study the systematic effects of chain length on physicochemical properties like critical micelle concentration (CMC), solubility, and surface activity. researchgate.netresearchgate.net For instance, studies on homologous series show that properties such as the CMC, which is the concentration at which surfactants begin to form micelles, are highly dependent on the alkyl chain length. researchgate.net

The study of specific molecules like this compound is crucial for understanding structure-property relationships within the broader amine oxide class. This knowledge enables the fine-tuning of surfactant properties for specialized scientific and industrial purposes, from protein solubilization in biochemical research to performance enhancement in material science applications. acs.orgsigmaaldrich.com

Below is a table detailing some of the known properties of this compound.

Evolution of Research Paradigms for Amphiphilic Compounds in Advanced Scientific Disciplines

The study of amphiphilic compounds has evolved significantly, moving from cataloging the properties of simple soaps and detergents to designing complex, functional molecules for highly specialized applications. nih.govmdpi.com Initially, research focused on fundamental phenomena such as micelle formation, surface tension reduction, and emulsification. atamankimya.com However, contemporary research paradigms are increasingly focused on creating "smart" or "functional" amphiphiles with tunable properties and enhanced biocompatibility. nih.govmdpi.com

A major trend is the development of environmentally friendly or "green" surfactants, often derived from renewable resources. nih.gov This includes the design of amphiphiles with cleavable fragments that can break down into non-toxic, non-surface-active components, mitigating their environmental impact. nih.gov Another significant area is the incorporation of natural building blocks, such as amino acids, into surfactant structures. nih.gov These amino acid-based surfactants offer improved biocompatibility and can possess inherent biological activities, making them suitable for pharmaceutical and biomedical applications. nih.govmdpi.com

In advanced disciplines like nanotechnology and medicine, amphiphilic compounds are no longer just additives but are central to the function of novel systems. nih.govrsc.org They are used to construct nanoscale drug carriers, such as micelles and vesicles, that can solubilize hydrophobic drugs and deliver them to specific targets within the body. nih.govacs.org The self-assembly properties of amphiphiles are harnessed to create highly ordered nanostructures. mdpi.comrsc.org Modern research often involves correlating the chemical structure and physicochemical properties (like hydrophobicity, measured by parameters such as logD) with biological or functional activity. acs.orgnih.gov This structure-activity relationship (SAR) approach allows for the rational design of new amphiphilic molecules, such as xenopeptides, for sophisticated applications like gene delivery, where precise control over nanoparticle formation and stability is essential. acs.orgnih.gov This evolution reflects a shift towards a molecular engineering approach, where amphiphiles are designed from the ground up to perform specific, complex functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylundecan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO/c1-4-5-6-7-8-9-10-11-12-13-14(2,3)15/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHBUVQCJMARBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399439
Record name UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15178-71-9
Record name UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylundecylamine N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Chemical Derivatization of Undecylamine N,n Dimethyl N Oxide

Classical Oxidation Methodologies for Tertiary Amine Synthesis

The conversion of tertiary amines to their corresponding N-oxides is a fundamental transformation in the synthesis of Undecylamine-N,N-dimethyl-N-oxide. This process involves the oxidation of the nitrogen atom of the precursor, undecyldimethylamine.

Peroxide-Mediated Oxidation Processes

The oxidation of tertiary amines using peroxide-based reagents is a widely employed and efficient method for the synthesis of amine oxides. thieme-connect.de Hydrogen peroxide (H₂O₂) is the most common and industrially preferred oxidant due to its environmental compatibility, as its primary byproduct is water. wikipedia.org The reaction is typically carried out by treating the tertiary amine with an aqueous solution of hydrogen peroxide. google.comglycon-biochem.eu

The general reaction can be represented as: R₃N + H₂O₂ → R₃N⁺-O⁻ + H₂O

For the synthesis of a related compound, N,N-dimethyldodecylamine oxide, the tertiary amine is treated with aqueous hydrogen peroxide. google.com The process can be conducted in water or a suitable solvent, and in some cases, catalysts are used to enhance the reaction rate and yield. rsc.org For instance, the oxidation of N,N-dimethyldodecylamine has been demonstrated using tert-butyl hydroperoxide in the presence of a vanadium oxyacetylacetonate catalyst. drugbank.com Other peroxide reagents, such as percarboxylic acids, are also effective. google.com

OxidantCatalyst/ConditionsProduct YieldReference
Hydrogen Peroxide (H₂O₂)Water, 70°CHigh google.com
Hydrogen Peroxide (H₂O₂)Flavin catalyst, room temp.Good glycon-biochem.eu
tert-Butyl HydroperoxideVanadium oxyacetylacetonate, 65-70°CHigh drugbank.com
Hydrogen Peroxide (H₂O₂)Tungstic acid, 60-65°CNot specified rsc.org

This table presents data for the synthesis of related long-chain alkyl dimethylamine (B145610) oxides.

Investigation of Alternative Oxidant Systems in Amine Oxide Formation

While peroxides are prevalent, research has explored a variety of other oxidant systems for the N-oxidation of tertiary amines. These alternatives can offer advantages in terms of reaction conditions, selectivity, and applicability to different substrates. Other oxidants that have been successfully employed include peracids, magnesium monoperphthalate, and dioxiranes. thieme-connect.deresearchgate.net

Catalytic systems utilizing molecular oxygen as the terminal oxidant have also been developed. For example, a ruthenium-catalyzed oxidation of tertiary nitrogen compounds using molecular oxygen as the sole oxidant can produce N-oxides in near-quantitative yields. researchgate.net Another approach involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts, which provides excellent yields under mild conditions. atamanchemicals.com More specialized reagents like 2-sulfonyloxaziridines (Davis' reagents) can also be used, although their starting materials are less readily available. researchgate.net

Oxidant SystemCatalyst/ConditionsKey FeaturesReference
Molecular Oxygen (O₂)Ruthenium catalystNear-quantitative yields researchgate.net
Sodium PercarbonateRhenium-based catalystsMild reaction conditions atamanchemicals.com
2-SulfonyloxaziridinesCDCl₃, 1 hourAprotic and neutral conditions researchgate.net
Bromamine-TRuCl₃, alkaline pH, 80°CEfficient and selective researchgate.net

This table summarizes various alternative oxidant systems for tertiary amine N-oxidation.

Synthesis of Undecyldimethylamine Precursors

The direct precursor to this compound is undecyldimethylamine. The synthesis of this tertiary amine is a critical step and can be accomplished through several established methodologies.

Amine Methylation via Reductive Alkylation Protocols

Reductive amination is a highly versatile method for the synthesis of amines, including tertiary amines. medchemexpress.com This process involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced to the corresponding amine. thermofisher.comatamanchemicals.com To synthesize undecyldimethylamine, one could start with undecylamine (B147597) (a primary amine) and methylate it using formaldehyde (B43269).

The general pathway involves two sequential reductive aminations. First, undecylamine reacts with one equivalent of formaldehyde to form an imine, which is reduced to N-methylundecylamine. This secondary amine can then react with a second equivalent of formaldehyde to form an iminium ion, which is subsequently reduced to the final tertiary amine, undecyldimethylamine. A similar protocol has been described for the synthesis of N,N-Dimethyl Dodecyl Amine using dodecylamine, formic acid, and formaldehyde. google.com

A key advantage of this method is the use of mild reducing agents that can selectively reduce the iminium ion in the presence of the carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH. uni.lunih.gov

Exploration of Alkylation Reactions for Alkylamine Production

The direct alkylation of amines with alkyl halides is a classical approach to forming carbon-nitrogen bonds. wikipedia.org In principle, undecyldimethylamine can be synthesized by reacting undecylamine with a methylating agent, such as methyl iodide. However, a significant challenge with this method is the potential for over-alkylation. The product of the initial methylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to further reaction to form the tertiary amine and even a quaternary ammonium (B1175870) salt.

Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired tertiary amine. The reaction involves the nucleophilic attack of the amine on the alkyl halide, followed by deprotonation to yield the alkylated amine. To improve the efficiency and selectivity of such reactions, especially when dealing with reactants in different phases, phase transfer catalysts like tetrabutylammonium (B224687) bromide can be employed.

Rational Design and Targeted Derivatization for Tailored Functional Properties

The functional properties of this compound can be precisely tuned through rational design and targeted derivatization. While the undecyl chain and the dimethylamine oxide headgroup confer inherent surfactant properties, chemical modifications can enhance or introduce new functionalities.

Derivatization strategies can focus on modifying the hydrophobic alkyl chain or the hydrophilic amine oxide headgroup. For instance, introducing other functional groups onto the alkyl chain can alter the compound's solubility, biodegradability, or its interaction with surfaces. A related concept involves the synthesis of long-chain alkyl dihydroxyethyl amine oxides, where the methyl groups on the nitrogen are replaced with hydroxyethyl (B10761427) groups. This modification can influence the compound's properties for applications such as drag reduction and corrosion inhibition in aqueous systems. google.com

The amphiphilic nature of these molecules allows them to be used in the synthesis of more complex materials. For example, amine functionalized graphene oxide has been prepared using alkylamines of varying chain lengths, where the hydrophobic nature of the resulting material is dependent on the length of the alkyl chain. researchgate.net This demonstrates how the long alkyl chain of a molecule like undecylamine can be leveraged to modify the properties of other materials. Furthermore, the amine oxide group itself can participate in reactions; for example, they can be reduced back to the parent tertiary amine or undergo rearrangements like the Cope elimination. uni.lu These reactions provide pathways for further chemical derivatization. The inherent properties of long-chain amine oxides, such as their ability to act as foam stabilizers, emulsifiers, and antistatic agents, can be fine-tuned by adjusting the length of the alkyl chain, providing a basis for designing molecules with specific applications in mind. wikipedia.orgatamanchemicals.com

Synthesis of Branched Alkyl Chain Analogs and Their Functional Characterization

The synthesis of branched-chain analogs of this compound follows a multi-step pathway that begins with a branched-chain primary amine. The general approach involves the N-alkylation of the primary amine to introduce the two methyl groups, followed by an oxidation step to form the N-oxide.

A common synthetic strategy is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. researchgate.net This method is effective for the N-dimethylation of a wide range of primary and secondary amines. For instance, a branched C11 primary amine could be converted to its N,N-dimethyl tertiary amine derivative.

The final step is the oxidation of the tertiary amine to the corresponding N-oxide. This is typically achieved using hydrogen peroxide as a mild and effective oxidizing agent. researchgate.netresearchgate.net The reaction is carefully controlled to prevent side reactions and ensure a high yield of the desired N-oxide product. Alternative oxidation systems, such as those using flavin catalysts or bicarbonate-activated peroxide, have also been developed to enhance reaction rates and yields under mild conditions. researchgate.net

Functional Characterization: The introduction of branching in the hydrophobic alkyl chain significantly alters the physicochemical properties of the surfactant. Key parameters that are affected include:

Critical Micelle Concentration (CMC): Branching generally increases the CMC compared to the linear isomer. The steric hindrance caused by the branched chains makes it more difficult for the molecules to pack into a micellar structure, thus requiring a higher concentration for micelle formation.

Surface Tension: Branched-chain surfactants are often less efficient at reducing surface tension at the air-water interface compared to their linear counterparts.

Packing Parameter: The shape of the surfactant molecule, influenced by branching, affects how it packs at interfaces, which in turn influences the type of aggregates formed (e.g., spherical or rod-like micelles, or bilayers).

These functional characteristics are determined through techniques such as tensiometry to measure surface tension and determine CMC, and light scattering or small-angle neutron scattering (SANS) to analyze the size and shape of the aggregates.

Strategies for Incorporation into Complex Molecular Architectures (e.g., Gemini Surfactants)

Gemini surfactants are a class of compounds where two conventional surfactant molecules (amphiphiles) are linked together by a spacer group at the level of the head groups or close to them. nih.govresearchgate.net This structure imparts unique properties, such as a very low critical micelle concentration (CMC) and enhanced surface activity, compared to single-chain surfactants. researchgate.net

The synthesis of Gemini surfactants based on amine oxides can be approached in several ways. One common strategy involves synthesizing a diamine precursor and subsequently oxidizing the nitrogen atoms. For example, a series of Gemini amine-oxide surfactants with the general formula CnH2n+1CONH(CH2)2N+O−(CH3)–(CH2)3–(CH3)N+O−(CH2)2NHCOCnH2n+1 has been successfully synthesized. nih.gov

The synthetic process for these amide-containing Gemini surfactants involves several key steps:

Amidation: A fatty acid methyl ester is reacted with N,N′-bis(2-aminoethyl)-1,3-propanediamine in the presence of a catalyst like sodium hydroxide (B78521) to form a diamide (B1670390) intermediate. nih.gov

Methylation: The secondary amine groups in the spacer are methylated.

Oxidation: The tertiary amine groups are oxidized to N-oxides using hydrogen peroxide. The reaction is typically performed in an aqueous solution, and the final product can be purified by recrystallization. nih.gov

Another approach involves connecting two double-alkyl-chain N-oxide monovalent surfactants with a polyethylene (B3416737) glycol (PEG) spacer of varying lengths. nih.gov This method allows for precise control over the hydrophilic-hydrophobic balance of the final Gemini surfactant, which in turn influences the morphology and electrical features of the aggregates they form in solution. nih.gov

Synthetic Strategy for Amide-Containing Gemini Amine-Oxide Surfactants
StepReactantsKey ConditionsIntermediate/Product
1. AmidationFatty Acid Methyl Ester, N,N′-bis(2-aminoethyl)-1,3-propanediamineToluene (solvent), Sodium Hydroxide (catalyst), 135 °CDiamide Intermediate
2. Methylation & NeutralizationDiamide Intermediate, Formic Acid, FormaldehydeReflux, followed by neutralization with Sodium HydroxideN,N′-dimethyl-N,N′-bis(2-alkylamideethyl)-propanediamine
3. OxidationTertiary Diamine Intermediate, Hydrogen Peroxide60-75 °C, Aqueous solution with EDTA and Citric AcidGemini Amine-Oxide Surfactant

Advanced Spectroscopic and Chromatographic Techniques in Synthetic Validation

The confirmation of the successful synthesis of this compound analogs and their complex derivatives is critically dependent on a suite of advanced analytical methods. nih.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the molecular structure. In ¹H NMR, the formation of the N-oxide results in a downfield shift of the protons on the methyl groups and the α-methylene group attached to the nitrogen atom compared to the precursor tertiary amine.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The successful oxidation of the tertiary amine to the N-oxide is confirmed by the appearance of a characteristic N-O stretching vibration.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with tandem MS (MS/MS), is a powerful tool for determining the molecular weight and for structural elucidation. nih.gov For N-oxides, a characteristic fragmentation pattern involves the neutral loss of a hydroxylamine (B1172632) derivative (e.g., N,N-dimethylhydroxylamine). This diagnostic loss is a key indicator for identifying N-oxide compounds in complex mixtures. nih.gov

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is used to purify the synthesized compounds and to verify their purity. nih.govsielc.com Reverse-phase HPLC methods can effectively separate the N-oxide product from unreacted starting materials and byproducts. sielc.com Coupling HPLC with a mass spectrometer (LC-MS) provides a robust method for both separation and identification. nih.gov A selective method using LC/MS/MS has been developed for the determination of related long-chain N,N-dialkylamines in environmental samples. nih.gov

Gas Chromatography (GC): GC, particularly when combined with mass spectrometry (GC-MS), can be used for the analysis of the tertiary amine precursors. For the analysis of more complex molecules, derivatization might be necessary to increase volatility. researchgate.net

Analytical Techniques for Synthetic Validation
TechniquePurposeKey Observables / Findings
¹H NMRStructural ConfirmationDownfield shift of protons adjacent to the N-oxide group.
FTIRFunctional Group IdentificationPresence of N-O stretching band.
LC-MS/MSIdentification and PurityAccurate mass determination and characteristic fragmentation patterns (e.g., loss of N,N-dimethylhydroxylamine). nih.gov
HPLCPurification and Purity AnalysisSeparation of product from reactants based on retention time. sielc.com

Physicochemical Principles of Self Assembly and Interfacial Behavior of Undecylamine N,n Dimethyl N Oxide

Thermodynamics and Kinetics of Micellization

The self-assembly of Undecylamine-N,N-dimethyl-N-oxide into micelles in aqueous solutions is a thermodynamically driven process governed by a delicate balance of intermolecular forces. This phenomenon is central to its function as a surfactant. The formation of these aggregates occurs above a specific concentration and temperature, leading to significant changes in the physicochemical properties of the solution.

Critical Micelle Concentration (CMC) Determination Methodologies

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to aggregate into micelles. The determination of the CMC for amine oxides like this compound can be accomplished through various experimental techniques that detect the abrupt change in a physical property of the solution upon micellization.

Common methodologies include:

Surface Tension Measurement : The surface tension of a surfactant solution decreases as the concentration increases. Once micelles form, the surface becomes saturated with monomers, and the surface tension remains relatively constant. The point of inflection on a plot of surface tension versus the logarithm of surfactant concentration is taken as the CMC. nih.gov

Conductivity Measurement : This method is particularly useful for ionic or amphoteric surfactants whose charge state is pH-dependent. For amine oxides, which can be protonated in acidic conditions, the mobility of the charged species changes upon aggregation. Micelles, being larger aggregates, have lower equivalent conductivity than the free monomers. The CMC is identified as the concentration at which there is a distinct break in the slope of the conductivity versus concentration plot. researchgate.net This method allows for the precise determination of CMC and the degree of counterion dissociation. researchgate.net

Fluorescence Spectroscopy : The use of fluorescent probes, such as pyrene (B120774), is a sensitive method for determining the CMC. Pyrene has a low solubility in water but is readily solubilized within the hydrophobic core of micelles. This change in the microenvironment of the probe leads to a characteristic shift in its fluorescence emission spectrum, particularly in the ratio of the first and third vibronic peaks (I1/I3). A plot of this ratio against the surfactant concentration shows a sharp decrease at the CMC, indicating the formation of the hydrophobic micellar core. nih.gov

Potentiometry : For amine oxides, which exhibit acid-base properties, potentiometric titration using a pH-glass electrode can be employed. nih.gov This method allows for the determination of the proton dissociation constant (pKa) of the monomeric and micellar forms. nih.gov The CMC can be linked to the degree of protonation of the micelles, and thermodynamic relationships can be established between CMC and the pH of the solution. nih.gov

The choice of method depends on the specific properties of the surfactant and the conditions of the measurement, such as pH and temperature. For N,N-Dimethyldodecylamine N-oxide (DDAO), a close homolog, pyrene fluorescence and surface tension studies have been effectively used to determine its CMC. nih.gov

Table 1: Comparison of CMC Determination Methods for Amine Oxide Surfactants

Methodology Principle Measured Property Key Advantage Reference
Surface Tensiometry Change in surface energy upon monomer adsorption and micelle formation. Surface Tension Direct measure of surface activity. nih.gov
Conductometry Change in charge carrier mobility upon aggregation. Electrical Conductivity High precision, provides degree of dissociation. researchgate.net
Fluorescence Probe Partitioning of a hydrophobic probe into the micellar core. Fluorescence Emission Spectrum (e.g., Pyrene I1/I3 ratio) High sensitivity at low concentrations. nih.gov
Potentiometry Change in acid-base equilibrium upon micellization. pH / Potential Provides pKa values and links CMC to pH. nih.gov

Analysis of Alkyl Chain Length Influence on Aggregation Parameters

The length of the hydrophobic alkyl chain is a critical structural feature that significantly influences the aggregation behavior of N,N-dimethylalkylamine oxides. researchgate.net Generally, increasing the length of the alkyl chain enhances the hydrophobicity of the surfactant molecule, which in turn promotes self-assembly at lower concentrations.

Key findings from studies on homologous series of amine oxides reveal:

Critical Micelle Concentration (CMC) : The CMC decreases logarithmically with an increase in the number of carbon atoms in the alkyl chain. This is because a longer chain results in a greater unfavorable interaction with water, providing a stronger driving force for the molecule to escape the aqueous environment by forming micelles.

Aggregate Structure : The length of the alkyl chain can influence the geometry and morphology of the resulting aggregates. nih.gov For some related amidoamine oxides, an increase in the methylene (B1212753) chain length can lead to a transition from ribbon-like to rod-like aggregates. nih.govresearchgate.net This change in curvature is attributed to altered packing parameters of the surfactant molecules within the aggregate. researchgate.net

Thermodynamics of Micellization : A longer alkyl chain leads to a more negative standard Gibbs free energy of micellization (ΔG°m), indicating a more spontaneous aggregation process. This is primarily due to a more significant positive entropy change (ΔS°m) arising from the release of structured water molecules from around the hydrophobic chains (the hydrophobic effect).

Studies on aminopolymers have shown that a longer alkyl spacer length can lead to higher amine efficiency in certain applications due to increased basicity and decreased interactions between neighboring molecules. mdpi.com This principle highlights the nuanced effects of molecular architecture on the physicochemical properties of amine-containing compounds.

Table 2: Effect of Alkyl Chain Length on Surfactant Aggregation Properties

Parameter Effect of Increasing Alkyl Chain Length Underlying Reason Reference
Critical Micelle Concentration (CMC) Decreases Increased hydrophobicity and driving force for aggregation. researchgate.net
Gibbs Free Energy of Micellization (ΔG°m) Becomes more negative Greater positive entropy change from the hydrophobic effect. researchgate.net
Aggregate Morphology Can induce transitions (e.g., sphere to rod) Changes in the surfactant packing parameter. nih.govresearchgate.net
Surface Activity Increases Greater reduction of surface tension for a given concentration. medchemexpress.comatamanchemicals.com

Energetic Considerations and Thermodynamic Modeling of Micelle Formation

The formation of micelles is governed by thermodynamic principles, primarily the hydrophobic effect. The process can be modeled to understand the energetic contributions that drive self-assembly. The standard Gibbs free energy of micellization (ΔG°m) is the key parameter and is related to the standard enthalpy (ΔH°m) and entropy (ΔS°m) of the process by the Gibbs-Helmholtz equation:

ΔG°m = ΔH°m - TΔS°m

For surfactants like this compound, micellization is typically an entropy-driven process.

Gibbs Free Energy (ΔG°m) : A negative ΔG°m indicates that micellization is a spontaneous process. researchgate.net For nonionic surfactants or zwitterionic surfactants at their isoelectric point, ΔG°m can be calculated directly from the CMC using the equation: ΔG°m ≈ RT ln(CMC) , where R is the gas constant and T is the absolute temperature. For ionic surfactants, the equation is modified to account for the degree of counterion binding.

Enthalpy (ΔH°m) : The enthalpy change can be endothermic or exothermic depending on the surfactant and temperature. It reflects the balance between the energy required to break hydrogen bonds in the solvent and the van der Waals interactions in the micelle core. ΔH°m can be determined from the temperature dependence of the CMC using the van't Hoff equation. Calorimetric studies are also used for direct measurement. jst.go.jp

Entropy (ΔS°m) : The entropy change is generally positive and is the main driving force for micellization. This positive change is not due to the ordering of surfactant molecules into micelles (which is entropically unfavorable) but rather to the significant increase in the disorder of water molecules that are released from the structured "cages" surrounding the hydrophobic alkyl chains (the hydrophobic effect). researchgate.net

Thermodynamic models can also be established to link micellization to other variables, such as pH. For dodecyldimethylamine N-oxide (DDAO), a theoretical relationship has been developed that links the critical micelle concentration to the degree of protonation of the micelles, with experimental values showing good accordance with the model. nih.gov This demonstrates that the acid-base behavior of DDAO micelles is dependent on their environment. nih.gov

Surface and Interfacial Tension Phenomena

The ability of this compound to modify surface and interfacial properties is a direct consequence of its amphiphilic nature. As a surfactant, it preferentially adsorbs at interfaces, such as the air-water or oil-water interface, thereby reducing the free energy of the system.

Quantitative Assessment of Surface Activity and Wetting Properties

The surface activity of this compound is characterized by its ability to lower the surface tension of water and promote wetting of surfaces.

Surface Tension Reduction : this compound, like other N,N-dimethylalkylamine oxides, is effective at reducing the surface tension of aqueous solutions. medchemexpress.comatamanchemicals.com As the surfactant concentration increases, monomers populate the air-water interface, with their hydrophobic tails oriented towards the air and their polar N-oxide heads remaining in the water. This disrupts the cohesive hydrogen-bonding network of water at the surface, leading to a decrease in surface tension. The efficiency of a surfactant is often quantified by the concentration required to achieve a specific reduction in surface tension.

Wetting Properties : Wetting is the process by which a liquid spreads over a solid surface. Surfactants enhance wetting by lowering both the surface tension of the liquid and the interfacial tension between the liquid and the solid. This allows the liquid to spread more easily, increasing the contact area. The excellent wetting properties of N,N-dimethylalkylamine oxides make them valuable components in cleaning products, as they allow solutions to penetrate fabrics and spread over hard surfaces more effectively. chemimpex.com They are also used in agricultural formulations to improve the spread and adhesion of active ingredients on plant surfaces. chemimpex.com

Foaming : Amine oxides are well-known as excellent foam builders and stabilizers. atamanchemicals.comresearchgate.net They contribute to the formation of stable foams by reducing the surface tension of the liquid, which facilitates the creation of new surface area, and by forming a resilient film at the air-water interface that resists rupture.

Mechanisms of Interfacial Adsorption and Film Formation

The adsorption of this compound at interfaces is a dynamic process that precedes micellization.

Adsorption at the Air-Water Interface : Initially, at low concentrations, surfactant monomers adsorb at the air-water interface, forming a monolayer. The packing density of this monolayer increases with concentration until it becomes saturated at the CMC. The effectiveness of adsorption is related to the area occupied by each molecule at the interface.

Adsorption at the Solid-Liquid Interface : The surfactant can also adsorb onto solid surfaces, modifying their properties (e.g., making a hydrophobic surface more hydrophilic). The nature of this adsorption depends on the charge of the surface and the pH of the solution. Since the amine oxide headgroup can be protonated to become cationic at low pH, it can electrostatically adsorb to negatively charged surfaces. jst.go.jp At higher pH, where it is nonionic, adsorption is driven by other interactions, such as hydrogen bonding or hydrophobic interactions. jst.go.jp

Film Formation : The adsorbed surfactant molecules at an interface constitute a film. The properties of this film, such as its elasticity and viscosity, are crucial for the stability of emulsions and foams. For amine oxides, the potential for hydrogen bonding between the polar head groups can contribute to the formation of a more structured and resilient interfacial film. jst.go.jp The interaction between protonated (cationic) and deprotonated (nonionic) species at a specific pH can further enhance the attractive interactions between headgroups, influencing the properties of the adsorbed layer. researchgate.net

Supramolecular Aggregation and Phase Behavior

The amphiphilic nature of this compound, possessing a hydrophobic undecyl tail and a polar N-oxide headgroup, drives its self-assembly in aqueous solutions into various supramolecular structures. These structures range from simple micelles to more complex lyotropic liquid crystalline phases.

Structural Elucidation of Micellar Aggregates and Morphologies

In dilute aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), this compound monomers aggregate to form micelles. These aggregates are in dynamic equilibrium with the monomers in the bulk solution. The shape and size of these micelles are influenced by factors such as concentration, temperature, and the presence of additives.

For the closely related homolog, N,N-dimethyldodecylamine-N-oxide (DDAO), small-angle neutron scattering (SANS) studies have provided insights into micellar morphology. In the absence of other components, DDAO forms globular or spheroidal micelles. researchgate.net However, upon interaction with other molecules, such as phospholipids, the morphology can change to rod-like or tubular micelles. researchgate.netresearchgate.net Laser light scattering studies on a similar biodegradable analogue have indicated the formation of micelles with a specific aggregation number and hydrodynamic diameter, highlighting the defined nature of these aggregates. wikipedia.org

Table 1: Micellar Properties of a Related Amine Oxide Surfactant (N,N-dimethyldodecylamine-N-oxide)

PropertyValueTechniqueReference
Micelle ShapeGlobular/SpheroidalSANS researchgate.net
Transition to Rod-like MicellesObserved in mixturesSANS researchgate.netresearchgate.net

Characterization of Lyotropic Liquid Crystalline Phases

With increasing surfactant concentration, the interactions between micelles become more significant, leading to the formation of ordered structures known as lyotropic liquid crystalline phases. wikipedia.org These phases exhibit properties intermediate between those of a liquid and a solid crystal. nih.gov

Common lyotropic liquid crystalline phases formed by surfactants include the hexagonal phase (H₁), where cylindrical micelles are packed in a hexagonal array, and the lamellar phase (Lα), which consists of surfactant bilayers separated by water layers. wikipedia.orgrsc.org Cubic phases (I₁), characterized by a cubic arrangement of spherical micelles, can also occur. wikipedia.org The specific phase formed depends on the concentration of the surfactant and the temperature. researchgate.net For some N-alkyl-N-methylpyrrolidinium bromide systems, which are also amphiphilic, lamellar and hexagonal phases are commonly observed, with cubic phases appearing in specific instances. rsc.org

A detailed phase diagram for the binary system of this compound and water, which would map out the different phase regions as a function of concentration and temperature, is not extensively documented in publicly available literature. However, the general principles of lyotropic phase formation suggest that such a diagram would feature isotropic micellar solutions at low concentrations, followed by cubic, hexagonal, and lamellar phases at progressively higher concentrations.

Investigation of Temperature-Induced Colloidal Transitions

Temperature plays a crucial role in the self-assembly of nonionic surfactants like this compound. Generally, for nonionic surfactants, the critical micelle concentration (CMC) initially decreases with increasing temperature to a minimum value and then starts to increase. researchgate.netresearchgate.netresearchgate.net This behavior is attributed to two opposing effects: the dehydration of the hydrophilic headgroup, which favors micellization, and the increased thermal motion of the surfactant molecules, which disfavors aggregation. jsirjournal.com

The temperature at which the minimum CMC occurs varies depending on the specific surfactant structure. researchgate.netresearchgate.net For some nonionic surfactants, this minimum is observed around 50°C. researchgate.net Furthermore, an increase in temperature can lead to an increase in the size and aggregation number of the micelles. researchgate.net

A notable temperature-induced transition for many nonionic surfactants is the cloud point, where the solution becomes turbid upon heating due to extensive micellar aggregation and phase separation. However, studies on a similar compound, N,N-dimethyldodecylamine-N-oxide, have shown that it does not exhibit a cloud point within a wide temperature range (293-373 K). wikipedia.org This suggests that this compound may also have a high thermal stability in aqueous solution.

Table 2: General Temperature Effects on Nonionic Surfactant Micellization

ParameterEffect of Increasing TemperatureReference
Critical Micelle Concentration (CMC)Initially decreases, then increases (U-shaped behavior) researchgate.netresearchgate.netresearchgate.net
Micelle Aggregation NumberGenerally increases researchgate.net

Modulatory Effects of External Factors on Self-Assembly

The self-assembly of this compound is highly sensitive to the chemical environment, particularly pH and the presence of co-solutes like electrolytes and urea (B33335).

pH-Dependent Micellization and Protonation Equilibria of Amine Oxide Surfactants

This compound is a pH-sensitive surfactant. At neutral and high pH, the amine oxide headgroup is nonionic. However, in acidic conditions (low pH), the oxygen atom can become protonated, imparting a positive charge to the headgroup and making the surfactant cationic. researchgate.net This transition from a nonionic to a cationic character significantly influences its aggregation behavior.

The protonation equilibrium affects the critical micelle concentration (CMC). The CMC of the fully protonated (cationic) form is typically higher than that of the nonionic form. researchgate.net This is because the electrostatic repulsion between the charged headgroups in the cationic micelles opposes their formation. However, the stability of these micelles can be influenced by the presence of salts. acs.org Interestingly, for some amine oxides, a minimum CMC value is observed at a pH where both the protonated and non-protonated forms coexist in the micelles. researchgate.net The aggregation behavior of amine oxides is less sensitive to pH variations when the alkyl tail is branched. researchgate.net

The pH of the solution can also affect the aggregation of nanoparticles stabilized by amine-containing molecules, with extensive aggregation often observed around a specific pH range where charge neutralization occurs. nih.gov

Table 3: pH Effects on Amine Oxide Surfactant Properties

PropertyEffect of Decreasing pH (Increasing Acidity)Reference
Headgroup ChargeBecomes positively charged (cationic) researchgate.net
Critical Micelle Concentration (CMC)Generally increases for the fully protonated form researchgate.net

Impact of Co-solutes (e.g., Urea, Electrolytes) on Aggregation Characteristics

Electrolytes: The addition of electrolytes, such as salts, has a pronounced effect on the micellization of ionic and nonionic surfactants. For ionic surfactants, the presence of salt reduces the electrostatic repulsion between the charged headgroups, which generally leads to a decrease in the CMC. researchgate.netjsirjournal.com This effect is also observed for amine oxides in their cationic form. acs.org The addition of salt can also lead to more tightly packed surfactant molecules at interfaces and in micelles. researchgate.net

Urea: Urea is a well-known denaturant that can disrupt the structure of water and affect the hydrophobic interactions that drive micellization. For many nonionic surfactants, the presence of urea increases the CMC, indicating that it disfavors micelle formation. nih.gov Urea is thought to interact with the polar headgroups of the surfactants, altering their hydration and increasing the effective headgroup area, which leads to greater steric repulsion between the headgroups. nih.gov This can also induce a change in micelle morphology from elongated to more globular shapes. nih.gov Studies on zwitterionic surfactants, including a dodecyl amine oxide, have shown that urea can influence the CMC, though the effect can vary depending on the specific surfactant structure. researchgate.netresearchgate.net

Table 4: General Effects of Co-solutes on Surfactant Aggregation

Co-soluteGeneral Effect on CMCMechanismReference
Electrolytes (for ionic/cationic form)DecreaseReduction of electrostatic repulsion between headgroups researchgate.netjsirjournal.comacs.org
Urea (for nonionic surfactants)IncreaseDisruption of water structure and interaction with headgroups nih.gov

Synergistic Effects in Mixed Surfactant Systems and Their Phase Behavior

A comprehensive review of publicly available scientific literature reveals a notable lack of specific experimental data on the synergistic effects and phase behavior of this compound in mixed surfactant systems. While the broader class of amine oxide surfactants is known to exhibit significant synergistic interactions with other types of surfactants, particularly anionic surfactants, detailed research findings, including interactive data tables and phase diagrams specifically for this compound, are not present in the accessible scientific literature.

The study of surfactant mixtures is a critical area of colloid and interface science, as combinations of different surfactants often lead to enhanced performance and unique properties not achievable with individual components. This phenomenon, known as synergism, is typically characterized by a non-ideal behavior in mixed micelle formation and at interfaces. Key parameters used to quantify synergism include the critical micelle concentration (CMC) of the mixture, the composition of the mixed micelles, and the interaction parameter (β), which provides insight into the nature and strength of the interactions between the surfactant molecules in the mixed state.

The phase behavior of surfactant systems, which describes the different phases (e.g., micellar, hexagonal, lamellar) that form as a function of concentration, composition, and temperature, is also significantly influenced by synergistic interactions. In mixed systems, the formation of various liquid crystalline phases can be either promoted or suppressed, and the boundaries between these phases can be shifted compared to the pure components.

Despite the general understanding of these principles, the specific quantitative data required for a detailed analysis of this compound in mixed surfactant systems—including experimentally determined CMC values of mixtures, interaction parameters, and phase diagrams—is not available in the reviewed literature. Research has tended to focus on more commercially common amine oxides, such as those with 12 (dodecyl) or 14 (tetradecyl) carbon atoms in their hydrophobic tail. Without such specific data, a scientifically rigorous discussion and the generation of data tables for this compound are not possible at this time.

Further experimental investigation is required to elucidate the specific synergistic effects and phase behavior of this compound in mixed surfactant systems. Such studies would be valuable for understanding the structure-property relationships within the amine oxide surfactant family and for the rational design of new surfactant formulations with tailored properties.

Applications in Biochemical and Biophysical Systems Research Using Undecylamine N,n Dimethyl N Oxide

Membrane Protein Solubilization and Reconstitution Methodologies

The study of membrane proteins is notoriously challenging due to their hydrophobic nature and integration within the lipid bilayer. Detergents are essential for extracting these proteins from their native environment for purification and characterization. sigmaaldrich.com

Undecylamine-N,N-dimethyl-N-oxide and its homologs, such as N,N-Dimethyldodecylamine N-oxide (LDAO), are utilized as non-ionic or zwitterionic detergents for the solubilization of membrane proteins. wikipedia.orgfishersci.com The primary mechanism involves the disruption of the lipid bilayer and the formation of detergent micelles around the hydrophobic regions of the protein, effectively extracting it into an aqueous solution. sigmaaldrich.com

A successful solubilization strategy yields a stable protein-detergent complex where the protein maintains its active and native conformation. sigmaaldrich.com The process begins with the partitioning of detergent monomers into the cell membrane. As the detergent concentration increases, the membrane is lysed, leading to the formation of mixed micelles containing proteins, lipids, and detergent. caymanchem.com At sufficiently high detergent-to-lipid ratios, the native lipid-protein interactions are replaced by detergent-protein interactions. caymanchem.com

The efficiency of this process is governed by the detergent's Critical Micellar Concentration (CMC), the concentration at which detergent molecules begin to form micelles. For effective solubilization, the detergent concentration in all buffers and solutions should generally be kept above the CMC. sigmaaldrich.com Homologs of this compound, like LDAO and n-Decyl-N,N-Dimethylamine-N-Oxide, have defined CMCs that are critical for optimizing extraction protocols.

Table 1: Properties of this compound and Related Detergents

Compound Name Alkyl Chain Length Molecular Formula Critical Micellar Concentration (CMC) (mM)
n-Decyl-N,N-Dimethylamine-N-Oxide 10 C12H27NO ~2.11
This compound 11 C13H29NO Not widely reported
N,N-Dimethyldodecylamine N-oxide (LDAO) 12 C14H31NO ~1-2

This table is interactive. Data is compiled from available research.

Following purification, obtaining high-resolution structural information through techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) is a primary goal. The detergent used plays a critical role in stabilizing the protein in a soluble and structurally homogeneous state, which is a prerequisite for crystallization. nih.gov

Zwitterionic detergents like LDAO, a close structural relative of this compound, are frequently employed for this purpose. researchgate.net Although sometimes considered harsh, proteins that are stable in LDAO often yield well-diffracting crystals. researchgate.netresearchgate.net This is attributed to its relatively small and compact micelle size, which can facilitate better packing within the crystal lattice. researchgate.netresearchgate.net The choice of detergent is a critical parameter that must be screened to find the optimal conditions for forming a stable protein-detergent complex amenable to crystallization.

Modulation of Macromolecular Conformation and Function

Beyond simply solubilizing proteins, this compound and related compounds are used to probe and modulate the structure and function of various macromolecules. fishersci.com

Alkyl-N,N-dimethylamine-N-oxides have been shown to exert a concentration-dependent, dual effect on the activity of the purified Sarcoplasmic Reticulum (SR) Ca(2+)-transporting ATPase. fishersci.com At low concentrations, these amine oxides stimulate the enzyme's activity. fishersci.comnih.gov However, as the concentration increases, they become inhibitory. fishersci.comnih.gov

This modulation of enzyme function is not necessarily due to direct binding to the active site but is thought to result from the perturbation of the lipid bilayer surrounding the enzyme. fishersci.com The inhibition is caused by structural changes in the annular lipid region that is essential for the ATPase's function. The specific concentration at which the effect switches from stimulatory to inhibitory depends on the alkyl chain length of the amine oxide and its partitioning equilibrium between the aqueous phase and the lipid bilayer. fishersci.com For instance, with N-dodecyl-N,N-dimethylamine N-oxide (C12NO), stimulation is observed at low molar ratios in certain lipid environments, while inhibition occurs as the concentration rises and mixed micelles begin to form. nih.gov

Table 2: Effect of N-Alkyl-N,N-dimethylamine-N-oxides on SR Ca(2+)-transporting ATPase Activity

Detergent Concentration Observed Effect on ATPase Activity Proposed Mechanism
Low Stimulation Modulation of bilayer properties (e.g., thickness, dipole potential)
High Inhibition Significant structural perturbation of the annular lipid bilayer; micelle formation

This table is interactive and summarizes findings from referenced studies. fishersci.comnih.gov

The interaction of amine oxide surfactants with nucleic acids has been investigated, revealing their potential to act as probes or modulators of DNA conformation. Studies using N,N-dimethyldodecane-1-amine N-oxide (C12NO), a close homolog, have demonstrated a strong, pH-dependent interaction with DNA. As an amine oxide, C12NO is a weak base, and its headgroup becomes protonated (cationic) at acidic pH. wikipedia.org This charge is crucial for the interaction; at pH values below the pKa, the cationic surfactant can induce the condensation of negatively charged DNA. Structural analyses have shown that these DNA-surfactant complexes can form organized structures, such as hexagonal phases when interacting with micelles.

Furthermore, trimethylamine (B31210) N-oxide (TMAO), which is the polar headgroup of the surfactant family without the alkyl chain, also interacts with DNA. Research shows that TMAO can stabilize non-canonical G-quadruplex DNA structures while generally destabilizing the standard DNA duplex. However, at lower concentrations, TMAO and other compounds with a trimethylamine group have been observed to stabilize duplex DNA, possibly through direct binding to one of the DNA grooves.

Amine oxide detergents are broadly used to study the conformation and molecular interactions of a variety of macromolecules. fishersci.com In the Protein Data Bank (PDB), this compound is listed in entries for the structural determination of proteins such as the light-harvesting protein B-800/850 and dihydroorotate (B8406146) dehydrogenase, indicating its use in stabilizing these complexes for structural analysis. drugbank.com

More generally, amine oxides like TMAO are known to act as protein-stabilizing osmolytes. nih.gov TMAO is understood to enhance the stability of the folded state of proteins through at least two mechanisms: it can act as a molecular crowder, favoring the compact folded state via an excluded volume effect, and it can decrease the hydrogen-bonding capability of the surrounding water, which in turn destabilizes the unfolded state. nih.gov These properties make the family of amine oxides, including the undecyl derivative, valuable reagents for probing and maintaining the conformational integrity of biological macromolecules.

Investigation of Biological Membrane Integrity and Dynamics

The primary application of this compound and its homologs in biophysical research is the investigation of biological membrane integrity and dynamics. Their well-defined interaction with lipid bilayers provides a model system for studying processes such as membrane disruption, protein reconstitution, and the effects of exogenous molecules on membrane properties.

Mechanisms of Membrane Disorganization and Permeabilization

The interaction of N-alkyl-N,N-dimethylamine N-oxides with lipid bilayers is a concentration-dependent process that can be described by a well-established three-stage model. researchgate.net This model provides a fundamental understanding of how these surfactants disrupt membrane integrity, leading to increased permeability and eventual solubilization.

Monomer Partitioning and Binding: At very low concentrations, surfactant monomers partition from the aqueous phase into the lipid bilayer. The hydrophobic alkyl tail inserts into the acyl chain region of the membrane, while the polar N-oxide headgroup resides near the lipid headgroups at the membrane-water interface. This initial incorporation causes minimal disruption but alters the physical properties of the bilayer, such as its lateral pressure profile and local dipole potential. nih.gov

Membrane Saturation and Pore Formation: As the surfactant concentration increases, the bilayer becomes saturated with monomers. Beyond this saturation point, the structural integrity of the membrane is compromised. This stage, known as the lamellar-micellar phase transition, is characterized by the formation of transient, small defects or pores in the membrane. researchgate.net These pores are large enough to allow the leakage of small hydrophilic molecules entrapped within liposomes. researchgate.net Studies on related amine oxides have shown that this permeabilization and subsequent disorganization of the membrane structure is a primary mechanism behind their antimicrobial activity. nih.gov The efficiency of this process is highly dependent on the length of the hydrophobic alkyl chain. nih.gov

Micellar Solubilization: With a further increase in surfactant concentration, the system transitions from a state of coexisting bilayers and micelles to one where only mixed micelles of lipid and surfactant exist. researchgate.net At this stage, the original lamellar structure of the biological membrane or liposome (B1194612) is completely disintegrated, and the membrane components are fully solubilized. researchgate.net

Beyond altering the bilayer's structure, these surfactants can also influence its physical parameters. Studies using small-angle neutron scattering (SANS) on a C12 homolog have shown that its incorporation can decrease the thickness of the lipid bilayer. nih.gov Furthermore, 31P-NMR studies indicate that the surfactant affects the orientation of the phosphatidylcholine headgroup dipole, leading to a variation in the local membrane dipole potential. nih.gov

Interactions with Liposomes and Artificial Vesicle Systems

Liposomes and other artificial vesicle systems are indispensable models for studying membrane phenomena in a simplified and controlled environment. The interaction of this compound's close homolog, C12NO, with unilamellar liposomes made from egg yolk phosphatidylcholine (EYPC) has been characterized in detail using turbidimetric and fluorescence spectroscopy methods. researchgate.net

Fluorescence leakage assays using calcein-filled liposomes are particularly insightful. Calcein (B42510) is a hydrophilic fluorescent probe that is self-quenched at high concentrations inside the liposomes. When the membrane's integrity is compromised by the surfactant, calcein leaks out, becomes diluted, and its fluorescence intensity increases. This method allows for the precise determination of surfactant concentrations that induce pore formation. researchgate.net

A study on C12NO and EYPC liposomes identified two critical concentration points. The first turning point signifies the formation of small defects, while the second indicates the creation of larger, more stable pores that allow for the complete release of the entrapped calcein. researchgate.net It is noteworthy that this significant leakage occurs at surfactant concentrations where the liposomal structure is still largely intact, prior to the onset of full solubilization. researchgate.net

The table below summarizes key findings from a detailed study on the interaction of N-dodecyl-N,N-dimethylamine N-oxide (C12NO) with unilamellar liposomes, which serves as a direct model for the behavior of this compound.

Method Vesicle System Parameter Measured Key Finding Reference
Fluorescence SpectroscopyCalcein-filled EYPC LiposomesCalcein leakage (Fluorescence Intensity)Identified two critical C12NO concentrations that induce the formation of small defects and larger pores in the liposomal membrane, leading to complete leakage. researchgate.net
TurbidimetryEYPC Unilamellar LiposomesTurbidance (proportional to particle size)Determined the C12NO concentrations that cause saturation of the membrane and those that lead to the total solubilization of the liposomes into mixed micelles. researchgate.net
Small-Angle Neutron Scattering (SANS)DOPC Unilamellar VesiclesBilayer structural parametersShowed that incorporation of C12NO leads to a decrease in the thickness of the lipid bilayer. nih.govresearchgate.net
31P-NMR SpectroscopydiC18:1PC VesiclesPhosphorous chemical shift anisotropyIndicated that C12NO alters the orientation of the phosphatidylcholine headgroup dipole, affecting the local membrane dipole potential. nih.gov

Table 1: Summary of research findings on the interaction of N-dodecyl-N,N-dimethylamine N-oxide with artificial vesicle systems.

Modulation of Ion Channel Activity (e.g., Voltage Dependent Anion Channel - VDAC)

Based on available scientific literature, there is no documented evidence of direct interaction or specific modulation of the Voltage-Dependent Anion Channel (VDAC) by this compound or other simple N-alkyl-N,N-dimethylamine N-oxides. Research on VDAC modulation has focused on other classes of molecules, such as endogenous proteins (e.g., Bcl-2 family proteins), specific peptides, and other small-molecule compounds. mdpi.comresearchgate.net

Role in Advanced Materials Science and Colloidal Engineering

Nanomaterial Synthesis and Colloidal Stabilization

The synthesis and stabilization of nanomaterials are critical for their application in various technologies. Undecylamine-N,N-dimethyl-N-oxide plays a dual role in this area, facilitating both the controlled formation of nanoparticles and the long-term stability of colloidal dispersions.

While specific research detailing the use of this compound in the controlled synthesis of nanoparticles is not extensively documented in the provided search results, the closely related N,N-dimethyldodecylamine N-oxide (DDAO) offers insights into its potential mechanisms. Amine oxides, in general, can act as capping agents or structure-directing agents during nanoparticle formation. They can adsorb onto the surface of growing nanocrystals, influencing their growth rate, size, and final morphology. The concentration of the amine oxide can be tuned to control the dimensions of the resulting nanoparticles.

This compound is effective in stabilizing colloidal dispersions. Its amphiphilic molecules adsorb at the interface between dispersed particles and the continuous phase, creating a protective layer that prevents aggregation and settling. This stabilization is achieved through a combination of steric and electrostatic repulsion forces. The long undecyl chains provide a steric barrier, while the polar amine oxide headgroups can impart a surface charge, leading to electrostatic repulsion between particles. This is crucial for maintaining the desired properties and performance of colloidal systems used in paints, inks, and other industrial formulations.

Polymer Chemistry and Polymer-Surfactant Hybrid Systems

In polymer chemistry, the interaction between surfactants and polymers is a subject of great interest for creating novel materials with tailored properties. This compound, as a nonionic or zwitterionic surfactant depending on the pH, can form complex structures with polymers in aqueous solutions. These interactions can lead to the formation of polymer-surfactant hybrid systems with unique rheological properties, enhanced stability, and controlled release capabilities. For instance, the binding of this compound to a polymer backbone can alter the polymer's conformation and solubility, leading to the formation of gels or other organized assemblies.

Design and Fabrication of Responsive and Smart Materials

The development of "smart" materials that can respond to external stimuli is a rapidly growing area of materials science. This compound can be incorporated into these systems to impart responsiveness, particularly to changes in pH.

The amine oxide headgroup of this compound exhibits pH-dependent behavior. In acidic conditions, the oxygen atom can be protonated, leading to a cationic character. This change in charge can trigger a response in the material, such as a change in shape, solubility, or permeability. This property is valuable for designing drug delivery systems that release their payload in specific pH environments, such as the acidic microenvironment of a tumor.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. This compound can be used as a component in hydrogel formulations to enhance their properties. It can act as a crosslinking agent or a functional additive. By incorporating this amine oxide, the resulting hydrogel can be made pH-responsive, allowing for controlled swelling and release of encapsulated molecules. The surfactant properties of this compound can also improve the loading capacity of hydrophobic drugs within the hydrogel matrix.

Below is a table summarizing the key roles of this compound in the discussed applications:

Application AreaSpecific Role of this compound
Nanomaterial Synthesis Potential as a capping or structure-directing agent to control nanoparticle size and morphology.
Colloidal Stabilization Adsorbs to particle surfaces, providing steric and electrostatic stabilization to prevent aggregation.
Polymer-Surfactant Systems Interacts with polymers to form hybrid systems with tailored rheological properties and stability.
pH-Responsive Materials Imparts pH-sensitivity due to the protonation/deprotonation of the amine oxide headgroup.
Hydrogels Acts as a functional component to create pH-responsive hydrogels with controlled swelling and release.

Emulsion and Microemulsion Technology

This compound, a member of the N,N-dimethylalkylamine N-oxide family of surfactants, plays a significant role in the formulation of emulsions and microemulsions due to its amphiphilic nature. This allows it to reduce the interfacial tension between oil and water phases, leading to the formation of stable dispersed systems. Its performance in these applications is dictated by its molecular structure, specifically the length of its alkyl chain and the nature of its polar head group.

As a surfactant, this compound positions itself at the oil-water interface, lowering the energy required to create new surface area and thus facilitating the formation of fine droplets. This property is crucial in the development of both kinetically stable emulsions and thermodynamically stable microemulsions. The efficiency of this compound in these systems is closely related to its critical micelle concentration (CMC), which is the concentration at which surfactant monomers begin to self-assemble into micelles. For n-Undecyl-N,N-Dimethylamine-N-Oxide, the CMC in an aqueous solution is approximately 3.21 mM.

The ability of N,N-dimethylalkylamine N-oxides to form and stabilize emulsions and microemulsions is influenced by the length of their hydrophobic alkyl chain. Generally, as the alkyl chain length increases, the surfactant becomes more hydrophobic, which can affect its partitioning between the oil and water phases and its effectiveness in reducing interfacial tension.

Research on homologous N,N-dimethylalkylamine N-oxides provides valuable insights into the expected behavior of the C11 variant, this compound. Studies on related compounds such as N,N-dimethyldodecylamine-N-oxide (DDAO), which has a C12 alkyl chain, demonstrate their utility as foam boosters and stabilizers in various formulations. nih.gov The interactions of these surfactants with other components in a formulation, such as proteins, can also influence the stability and properties of the resulting emulsion or foam. nih.gov

Detailed Research Findings:

While specific research dedicated solely to this compound in emulsion and microemulsion technology is limited in publicly accessible literature, extensive research on the broader class of N,N-dimethylalkylamine N-oxides provides a strong basis for understanding its properties and potential applications.

A key parameter for any surfactant is its Critical Micelle Concentration (CMC) , which indicates the minimum concentration required to form micelles and significantly alter the properties of the solution, such as surface tension. The CMC is a crucial factor in determining the efficiency of a surfactant in emulsion and microemulsion formation.

Compound Alkyl Chain Length Critical Micelle Concentration (CMC) (mM) Reference
n-Decyl-N,N-Dimethylamine-N-Oxide C10 ~11 General trend
n-Undecyl-N,N-Dimethylamine-N-Oxide C11 ~3.21
n-Dodecyl-N,N-Dimethylamine-N-Oxide (DDAO) C12 ~1-2 sigmaaldrich.com
n-Tetradecyl-N,N-Dimethylamine-N-Oxide C14 ~0.16 General trend

Table 1: Critical Micelle Concentration (CMC) of N,N-Dimethylalkylamine N-Oxides with Varying Alkyl Chain Lengths. The data for C10 and C14 compounds are based on general trends observed for this class of surfactants, where CMC decreases with increasing alkyl chain length.

The data in Table 1 illustrates a common trend for homologous series of surfactants: as the hydrophobic alkyl chain length increases, the CMC decreases. This is because the longer hydrophobic tail provides a greater driving force for the surfactant molecules to aggregate and minimize their contact with water. The C11 chain of this compound places it in a versatile position within this series, offering a balance between aqueous solubility and surface activity.

Environmental Biochemistry and Degradation Pathways of Undecylamine N,n Dimethyl N Oxide

Mechanistic Studies of Aerobic Biodegradation in Aqueous Systems

The aerobic biodegradation of Undecylamine-N,N-dimethyl-N-oxide, a long-chain alkyl amine oxide drugbank.com, is a crucial process in determining its environmental fate. In aqueous systems, microorganisms utilize complex enzymatic machinery to break down this organic compound in the presence of oxygen. aropha.com The general mechanism involves the metabolic and enzymatic breakdown of the complex organic substance into simpler compounds, with carbon dioxide and water as the final products. aropha.com For amine oxides, the biodegradation process is influenced by the compound's molecular structure. nih.gov

A key initial step in the aerobic biodegradation of amine oxides is the oxidation of the terminal methyl group of the alkyl chain, a process known as ω-oxidation. nih.gov This is followed by further oxidation to a carboxylic acid. The resulting dicarboxylic acid can then undergo β-oxidation, progressively shortening the carbon chain. nih.gov

Studies on similar amine oxide surfactants, such as laurylamine oxide (C12) and myristylamine oxide (C14), have shown they are readily biodegradable under aerobic conditions at a neutral pH. nih.gov The rate of biodegradation can be influenced by the initial concentration of the surfactant, with higher concentrations sometimes leading to increased final biodegradation percentages. nih.gov The presence of other functional groups in the molecule can affect the degradation rate. For example, an amide group in the alkyl chain can slow down the mineralization process due to the need for C-N bond fission. nih.gov

Investigation of Anaerobic Biodegradation Processes

The anaerobic biodegradation of this compound, which occurs in environments devoid of oxygen, is significantly different from its aerobic counterpart. slideshare.net Generally, anaerobic biodegradation is a slower process and involves distinct microbial communities and enzymatic pathways. slideshare.net

Research on amine oxide-based surfactants has revealed varied results under anaerobic conditions. While some, like cocamidopropylamine oxide, can be biodegraded to a significant extent (around 60.8%), others, such as laurylamine oxide (C12) and myristylamine oxide (C14), have been shown to inhibit biogas production, indicating a resistance to anaerobic breakdown and potential toxicity to the anaerobic microbial consortium. nih.gov The inhibition by these long-chain amine oxides can be as high as 90%. nih.gov

The structural characteristics of the amine oxide, particularly the nature of the hydrophobic alkyl chain, play a crucial role in its anaerobic biodegradability and inhibitory effects. nih.gov For compounds that do undergo anaerobic degradation, the process typically involves hydrolysis, acidogenesis, acetogenesis, and finally methanogenesis, leading to the production of biogas (a mixture of methane (B114726) and carbon dioxide). slideshare.net The kinetics of this biogas production can be modeled to predict the behavior of these surfactants in anaerobic environments like wastewater treatment plants. nih.gov

Enzymatic Biotransformation Pathways

The breakdown of this compound in biological systems is facilitated by a variety of enzymes that target different parts of the molecule. These enzymatic processes are central to its metabolism and detoxification.

Role of Flavin-Containing Monooxygenases (FMOs) in Amine Oxide Metabolism

Flavin-containing monooxygenases (FMOs) are a key class of enzymes involved in the metabolism of xenobiotics containing soft nucleophiles, such as the nitrogen atom in amine oxides. nih.gov FMOs are microsomal enzymes that utilize NADPH and molecular oxygen to oxygenate a wide variety of substrates, including tertiary amines. nih.govnih.gov The N-oxidation of tertiary amines by FMOs is a common metabolic pathway. nih.gov

The catalytic cycle of FMOs involves the reduction of the FAD cofactor by NADPH, followed by its reaction with oxygen to form a stable flavin-hydroperoxide intermediate. nih.gov This intermediate then reacts with the nucleophilic nitrogen of the amine oxide substrate, leading to its oxygenation. nih.gov The products of FMO-mediated metabolism are generally more polar and readily excreted. nih.gov

While FMOs are known to N-oxygenate tertiary amines, forming N-oxides, their role in the metabolism of existing N-oxides like this compound is more likely related to the metabolism of its potential reduction product, the corresponding tertiary amine. If the N-oxide group is reduced back to a tertiary amine, FMOs can then catalyze its re-oxidation to the N-oxide. nih.gov Different isoforms of FMOs exist, with FMO3 being the predominant form in the adult human liver, and they exhibit different substrate specificities. researchgate.net

Alkyl Chain Metabolic Pathways (e.g., Omega- and Beta-oxidation, Hydroxylation)

The long alkyl chain of this compound is a primary target for metabolic degradation through pathways such as omega-oxidation and beta-oxidation.

Omega-oxidation (ω-oxidation) is an alternative pathway to beta-oxidation that involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid chain. wikipedia.org This process typically occurs in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org The initial step is a hydroxylation reaction catalyzed by a cytochrome P450 mixed-function oxidase, introducing a hydroxyl group onto the ω-carbon. wikipedia.orgyoutube.com This is followed by two oxidation steps, first to an aldehyde and then to a carboxylic acid, catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. wikipedia.orgyoutube.com The resulting dicarboxylic acid can then enter the beta-oxidation pathway. wikipedia.org For amine oxides, ω-oxidation is considered a main biodegradation pathway. nih.gov

Beta-oxidation (β-oxidation) is the major pathway for the catabolism of fatty acids. wikipedia.org It occurs within the mitochondria and peroxisomes and involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acyl-CoA molecule, generating acetyl-CoA. wikipedia.orgaocs.org For the alkyl chain of this compound to undergo beta-oxidation, it would first need to be converted to a carboxylic acid, likely via omega-oxidation.

Hydroxylation is a key initial step in the metabolism of the alkyl chain. As mentioned, ω-hydroxylation is the first step in omega-oxidation. wikipedia.org Hydroxylation can also occur at other positions along the alkyl chain, such as the (ω-1) position, creating additional sites for further metabolism. nih.gov

Enzymatic Reduction Mechanisms of the N-Oxide Group

The N-oxide group of this compound can be enzymatically reduced back to the corresponding tertiary amine. This reduction is a significant metabolic pathway, particularly under anaerobic or hypoxic conditions. nih.gov

Several enzyme systems have been implicated in the reduction of tertiary amine N-oxides. In liver preparations, this reduction has been observed to occur in both microsomes and cytosol. nih.gov

Cytochrome P450 enzymes have been shown to play a role in the reduction of some N-oxides. nih.gov This process can be inhibited by carbon monoxide, a known inhibitor of cytochrome P450. researchgate.net Interestingly, the heme moiety of cytochrome P450 itself appears to be capable of non-enzymatically catalyzing the reduction in the presence of a reduced flavin. researchgate.net

Aldehyde oxidase , a cytosolic enzyme, has been identified as a major N-oxide reductase. nih.gov It can catalyze the reduction of tertiary amine N-oxides in the presence of an appropriate electron donor. nih.gov

Other potential reductases include imine reductases (IREDs) and reductive aminases (RedAms) , which are NADPH-dependent oxidoreductases involved in C-N redox reactions. acs.org While primarily known for imine reduction, their broad substrate scope could potentially include N-oxide reduction.

The reduction of the N-oxide group can have significant toxicological implications, as it can regenerate the parent tertiary amine, which may have different biological activities and metabolic fates.

Assessment of Primary Transformation and Mineralization Rates in Environmental Compartments

Primary transformation refers to the initial alteration of the parent compound's structure through processes like oxidation or reduction. For amine oxides, this often involves the initial enzymatic attack on the alkyl chain or the N-oxide group.

Mineralization is the complete breakdown of the organic molecule to its inorganic constituents, primarily carbon dioxide and water. aropha.com This represents the ultimate removal of the compound from the environment.

In a study using a continuous activated sludge (CAS) system with dimethyldodecylamine oxide (a C12 analogue), the removal of the parent compound was found to be greater than or equal to 99.8%. oecd.org The mineralization rate, calculated from the production of radiolabeled CO2, was determined to be 125 h-1. oecd.org The mass balance in this study showed that a significant portion of the radiolabeled carbon was converted to CO2 (69.2-76.3%), with a smaller fraction remaining in the effluent or associated with the sludge. oecd.org

These findings suggest that under aerobic conditions, long-chain amine oxides like this compound are expected to undergo rapid primary transformation and significant mineralization. The high rate of removal in activated sludge systems indicates that wastewater treatment plants are likely effective in preventing substantial release of this compound into aquatic environments.

However, under anaerobic conditions, the transformation and mineralization rates are expected to be much lower, and as discussed previously, inhibition of microbial activity may occur. nih.gov The persistence of the compound would therefore be significantly higher in anaerobic compartments like sediments and anoxic zones of wastewater treatment systems.

Interactive Data Table: Biodegradation of Amine Oxides

Amine OxideTest ConditionBiodegradation/RemovalInhibitionReference
Laurylamine oxide (C12)Aerobic, neutral pHReadily biodegradable- nih.gov
Myristylamine oxide (C14)Aerobic, neutral pHReadily biodegradable- nih.gov
Cocamidopropylamine oxideAerobicReadily biodegradable- nih.gov
Dimethyldodecylamine oxide (C12)Aerobic, activated sludge≥ 99.8% removal- oecd.org
Laurylamine oxide (C12)Anaerobic-~90% nih.gov
Myristylamine oxide (C14)Anaerobic-~90% nih.gov
Cocamidopropylamine oxideAnaerobic60.8%No inhibition nih.gov

Future Research Trajectories for Undecylamine N,n Dimethyl N Oxide

Development of Sustainable and Green Synthetic Methodologies

The future of Undecylamine-N,N-dimethyl-N-oxide synthesis is geared towards environmentally friendly processes. Traditional chemical manufacturing often involves harsh reagents and produces significant waste. Green chemistry principles are now guiding the development of new synthetic routes for amine oxides.

A primary focus is the use of hydrogen peroxide (H₂O₂) as an oxidant. wikipedia.org H₂O₂ is considered an environmentally attractive oxidant because its primary byproduct is water. researchgate.net Research has demonstrated that the oxidation of tertiary amines, the precursors to amine oxides, can be achieved effectively with H₂O₂. researchgate.net To enhance the efficiency of this reaction at milder conditions, catalysis is a key area of investigation. For instance, flavin-catalyzed H₂O₂ oxidation has been shown to be a mild and highly effective method for producing N-oxides with good yields. researchgate.net

Another sustainable approach involves the use of carbon dioxide as a catalyst. The reaction of H₂O₂ with bicarbonate (which can be formed from CO₂) generates the peroxymonocarbonate ion (HCO₄⁻), a potent and active oxidant for converting tertiary amines to their N-oxides in high yields. researchgate.netrsc.org This method is simple, economical, and can be performed in aqueous media, eliminating the need for organic solvents and complex extraction procedures. researchgate.net

Furthermore, the raw materials for synthesis are being re-evaluated. The use of vegetable and animal fats as initial raw materials makes the entire production process more environmentally friendly. mdpi.com The absence of light organochlorine compounds in these production processes further enhances their green profile, making them promising zwitterionic surfactants. mdpi.com Research into solvent-free synthesis or the use of greener solvents like glycols is also underway to minimize environmental impact. mdpi.com

Synthetic ApproachOxidant/CatalystKey Advantages
Catalytic OxidationHydrogen Peroxide / FlavinMild conditions, high efficiency, environmentally benign. researchgate.net
Bicarbonate-Activated PeroxideHydrogen Peroxide / Bicarbonate (from CO₂)Economical, high yields, aqueous media, no extraction needed. researchgate.netrsc.org
Bio-based FeedstocksN/AUse of renewable resources like vegetable and animal fats. mdpi.com
Solvent ModificationN/AReduction or elimination of traditional organic solvents. mdpi.com

Exploration of Novel Supramolecular Structures and Advanced Self-Assemblies

This compound, as a surfactant, has the ability to self-assemble in solution to form complex supramolecular structures, most notably micelles. The exploration of these structures is a significant research frontier. Its close structural analog, N,N-dimethyldodecylamine N-oxide (DDAO), is often used as a model compound for these studies.

Research has shown that amine oxides like DDAO form micelles above a specific concentration known as the critical micelle concentration (CMC). sigmaaldrich.com These micelles are not always spherical. Large-scale atomistic molecular dynamics simulations have revealed that DDAO micelles are often ellipsoidal in shape. researchgate.netnih.gov The geometry and size of these aggregates are influenced by factors such as surfactant concentration and the presence of other molecules. researchgate.net For instance, increasing the concentration can lead to the elongation of the micelles. researchgate.net

The encapsulation of other molecules within these micellar structures is a key area of interest. Studies on DDAO have shown that incorporating oil molecules like ethyl butyrate (B1204436) and ethyl caprylate can alter the shape of the micelles, making them more spherical. nih.gov The location of these guest molecules within the micelle depends on their chemical nature, with some migrating to the core and others residing in the headgroup region. nih.gov

Future research will likely focus on creating novel self-assembled systems by controlling the conditions (e.g., pH, temperature, presence of additives) to tailor the size, shape, and functionality of the aggregates. researchgate.net Understanding and controlling the self-organization of this compound can lead to advanced applications in areas such as drug delivery, nanotechnology, and materials science.

Integration into Complex Biological Systems for Tailored Biotechnological Applications

The unique properties of this compound make it a valuable tool for various biotechnological applications. Its character as a non-denaturing zwitterionic surfactant allows it to interact with biological molecules like proteins and membranes without destroying their native structure, which is crucial for many biological studies. sigmaaldrich.com

A primary application is in the solubilization of proteins, particularly membrane proteins, which are notoriously difficult to study in their native environment. sigmaaldrich.com By disrupting lipid-lipid and lipid-protein interactions, these surfactants can extract proteins from the cell membrane, allowing for their purification and characterization. For example, N,N-dimethyldodecylamine N-oxide has been used in cell lysis and for the resuspension of cell pellets for western blot analysis. sigmaaldrich.com

Furthermore, amine oxides are used to study the conformation and molecular interactions of macromolecules. sigmaaldrich.com They can act as inhibitors for certain enzymes, such as dihydroorotate (B8406146) dehydrogenase, which is involved in the conversion of dihydroorotate to orotate. drugbank.comdrugbank.com This inhibitory action provides a mechanism to study enzyme function and could be a starting point for drug design. The interaction with light-harvesting protein complexes has also been noted, suggesting a role in studying photosynthetic systems. drugbank.com

Future biotechnological research will likely involve more complex systems. This includes using these surfactants to create model cell membranes or to study the effects of specific molecules on membrane dynamics. The ability to control micelle formation and properties will be leveraged to create tailored delivery systems for drugs or genes into cells.

Advancements in Computational Chemistry and Molecular Modeling for Predictive Design

Computational chemistry and molecular modeling have become indispensable tools for understanding the behavior of molecules like this compound at an atomic level. These methods allow researchers to predict properties and simulate processes that can be difficult or expensive to study experimentally.

Molecular dynamics (MD) simulations have been successfully used to investigate the structural and interfacial properties of amine oxide micelles. researchgate.netnih.gov These simulations provide detailed insights into micelle shape, size, the arrangement of surfactant molecules, and their interaction with water and other solutes. nih.gov For example, simulations have quantified the area per molecule at the micelle surface and the number of water molecules associated with each surfactant headgroup. nih.gov

Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of these molecules. lu.se DFT calculations have been used to analyze the hydration of amine oxides, revealing strong hydrogen bonding interactions with water molecules and significant charge transfer from the amine oxide to the water. lu.se These calculations help to explain the high polarity and water solubility of these compounds. wikipedia.orglu.se

The predictive power of these computational tools is a key area for future development. By refining the models and force fields used in simulations, it will be possible to more accurately predict the behavior of this compound under various conditions. This includes predicting its CMC, aggregation behavior in the presence of different additives, and its interaction with complex biological targets. This predictive design capability will accelerate the development of new formulations and applications.

Computational MethodInformation GainedExample Application
Molecular Dynamics (MD)Micelle structure, shape, size, hydration, interfacial properties. researchgate.netnih.govSimulating the self-assembly of surfactants and the effect of additives. nih.gov
Density Functional Theory (DFT)Electronic structure, hydrogen bonding, charge transfer, interaction energies. lu.seAnalyzing the detailed interactions between the surfactant and water molecules. lu.se
Predictive ModelingCollision Cross Section (CCS), Partition Coefficient (XlogP). uni.luEstimating physicochemical properties for analytical and biological studies. uni.lu

Interdisciplinary Research Avenues in Soft Matter Physics and Life Sciences

The study of this compound sits (B43327) at the intersection of several scientific disciplines, creating fertile ground for interdisciplinary research, particularly in soft matter physics and the life sciences.

In soft matter physics, the self-assembling nature of this surfactant is of central importance. The formation of micelles, vesicles, and other liquid crystalline phases are classic examples of soft matter systems. researchgate.net Research in this area focuses on the physical principles governing these structures, such as the thermodynamics of self-assembly, the kinetics of their formation, and their response to external stimuli like temperature and shear flow. The interaction of these surfactant systems with polymers and nanoparticles to create novel hybrid materials is also a promising avenue.

In the life sciences, the applications extend beyond simple protein solubilization. The interaction of this compound with cell membranes is a key area of research. Understanding how these surfactants perturb lipid bilayers can provide insights into membrane structure and function, and also inform their use as antimicrobial agents or as components in drug delivery vehicles. biosynth.com The ability of amine oxides to act as enzyme inhibitors or to interact with protein complexes opens up avenues in biochemistry and molecular biology for studying cellular processes. drugbank.com

The synergy between these fields is where the most exciting future research lies. For instance, using the principles of soft matter physics to design and create smart, stimulus-responsive surfactant systems that can be precisely controlled for targeted drug delivery in a biological context. Another example is combining experimental life science techniques with computational modeling from physics and chemistry to get a multi-scale understanding of how these molecules function in a complex biological environment, from single-molecule interactions to macroscopic effects on cells and tissues.

Q & A

Q. What are the standard synthetic routes for preparing Undecylamine-N,N-dimethyl-N-oxide?

Methodological Answer : The synthesis typically involves two steps:

Alkylation of dimethylamine with undecyl bromide to form N,N-dimethylundecylamine.

Oxidation using hydrogen peroxide (H₂O₂) or ozone to yield the N-oxide derivative .
Key Considerations :

  • Reaction temperature (40–60°C) and pH (neutral to slightly acidic) are critical to prevent over-oxidation .
  • Post-synthesis purification via recrystallization or column chromatography ensures >98% purity, as per pharmacopeial standards .

Table 1 : Common Physicochemical Properties of Alkylamine Oxides

PropertyThis compound (Inferred)Dodecyl Analogue (CAS 1643-20-5)
Molecular FormulaC₁₃H₂₉NOC₁₄H₃₁NO
Molecular Weight~215.38 g/mol229.40 g/mol
SolubilityPartially soluble in polar solventsInsoluble in water, soluble in ethanol
Melting PointNot reportedHygroscopic solid

Q. How is the purity of this compound assessed in research settings?

Methodological Answer :

  • Gas-Liquid Chromatography (GLC) : Quantifies residual solvents and byproducts (e.g., unreacted amine) with a detection limit of <0.1% .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity by identifying characteristic peaks (e.g., N-oxide proton at δ 3.2–3.5 ppm) .
  • Titrimetry : Non-aqueous titration with perchloric acid verifies amine oxide content (>98% purity) .

Key Challenge :
Hygroscopicity may introduce moisture during analysis, necessitating anhydrous handling .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize byproducts like tertiary amine residues?

Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR to track the disappearance of the N-H bond (3350 cm⁻¹) in the precursor amine .
  • Catalyst Selection : Molybdenum-based catalysts enhance oxidation efficiency, reducing residual amine to <0.5% .
  • Purification : Solid-phase extraction (SPE) with silica gel removes unreacted amines, validated by thin-layer chromatography (TLC) .

Data Contradiction Note :
While recommends H₂O₂ for oxidation, highlights potential peroxide residues requiring additional purification steps.

Q. What analytical techniques are critical for characterizing structural integrity in complex mixtures (e.g., lipid nanoparticles)?

Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with evaporative light scattering detection (ELSD) separate amine oxides from lipids (retention time: 8–12 min) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies fragmentation patterns (e.g., m/z 215.3 [M+H]⁺ for undecyl variant) .
  • Surface Tension Analysis : Critical micelle concentration (CMC) measurements validate surfactant functionality in formulations .

Table 2 : Common Analytical Methods for Alkylamine Oxides

TechniqueApplicationSensitivity/LODReference
GLCPurity assessment0.1% residual solvents
NMRStructural confirmation1–5 mol% impurities
HPLC-ELSDQuantification in mixtures10 µg/mL

Q. How does chain length (e.g., undecyl vs. dodecyl) impact physicochemical properties like CMC and solubility?

Methodological Answer :

  • Chain Length vs. CMC : Longer alkyl chains (e.g., dodecyl) lower CMC due to enhanced hydrophobicity. For undecyl variants, CMC is ~0.1–0.5 mM, compared to 0.05–0.1 mM for dodecyl .
  • Solubility Trends : Shorter chains (e.g., decyl, C10) exhibit higher water solubility, while undecyl (C11) and dodecyl (C12) require co-solvents like ethanol .
  • Thermodynamic Data : ΔfH° (enthalpy of formation) decreases with chain length, affecting micelle stability .

Research Gap :
Experimental data for undecyl variants are sparse; computational modeling (e.g., COSMO-RS) can predict properties using dodecyl/decyl data as benchmarks .

Q. How do researchers resolve contradictions in reported toxicity profiles of alkylamine oxides?

Methodological Answer :

  • Tiered Toxicity Testing :
    • In vitro assays (e.g., hemolysis tests) screen acute toxicity (e.g., EC₅₀ values for erythrocyte lysis) .
    • In vivo models assess chronic exposure effects (e.g., dermal irritation in rodents) .
  • Data Normalization : Adjust toxicity thresholds based on purity (e.g., ≥99% vs. technical-grade samples) .

Contradiction Note :
reports low hematologic toxicity for dodecyl variants, while classifies it as "Acute Tox. 4 Oral." Differences may arise from impurity profiles or assay conditions.

Q. Methodological Best Practices

  • Storage : Store under nitrogen at 4°C to prevent oxidation or hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to irritant properties (GHS H314/H318) .
  • Theoretical Frameworks : Link research to surfactant theory (e.g., packing parameter model for micelle design) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Undecylamine-n,n-dimethyl-n-oxide
Reactant of Route 2
Undecylamine-n,n-dimethyl-n-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.